molecular formula C7H3BrClFN2S B8269716 6-Bromo-5-chloro-7-fluoro-2,1-benzothiazol-3-amine

6-Bromo-5-chloro-7-fluoro-2,1-benzothiazol-3-amine

Cat. No. B8269716
M. Wt: 281.53 g/mol
InChI Key: UIQPEJGDBDRTIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-5-chloro-7-fluoro-2,1-benzothiazol-3-amine is a useful research compound. Its molecular formula is C7H3BrClFN2S and its molecular weight is 281.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-5-chloro-7-fluoro-2,1-benzothiazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-5-chloro-7-fluoro-2,1-benzothiazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 6-Bromo-5-chloro-7-fluoro-2,1-benzothiazol-3-amine involves the reaction of 5-chloro-2-aminobenzothiazole with bromine and fluorine in the presence of a suitable solvent.

Starting Materials
5-chloro-2-aminobenzothiazole, Bromine, Fluorine, Suitable solvent

Reaction
Dissolve 5-chloro-2-aminobenzothiazole in a suitable solvent, Add bromine dropwise to the solution with stirring at room temperature, Add fluorine gas to the reaction mixture slowly with stirring, Heat the reaction mixture to reflux for several hours, Cool the reaction mixture and filter the precipitated product, Wash the product with a suitable solvent and dry under vacuum, Recrystallize the product from a suitable solvent to obtain pure 6-Bromo-5-chloro-7-fluoro-2,1-benzothiazol-3-amine

properties

IUPAC Name

6-bromo-5-chloro-7-fluoro-2,1-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFN2S/c8-4-3(9)1-2-6(5(4)10)12-13-7(2)11/h1H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQPEJGDBDRTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C2=NSC(=C21)N)F)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-chloro-7-fluorobenzo[c]isothiazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.